1,4-Bis(naphthalen-2-ylsulfonyl)-1,4-diazepane
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Overview
Description
1,4-Bis(naphthalen-2-ylsulfonyl)-1,4-diazepane is an organic compound characterized by the presence of two naphthalen-2-ylsulfonyl groups attached to a 1,4-diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(naphthalen-2-ylsulfonyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with naphthalen-2-ylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
1,4-diazepane+2naphthalen-2-ylsulfonyl chloride→this compound+2HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(naphthalen-2-ylsulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The naphthalen-2-ylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted diazepane compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Bis(naphthalen-2-ylsulfonyl)-1,4-diazepane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Bis(naphthalen-2-ylsulfonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the diazepane ring can interact with cellular membranes, affecting their stability and function.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(naphthalen-1-ylsulfonyl)-1,4-diazepane
- 1,4-Bis(phenylsulfonyl)-1,4-diazepane
- 1,4-Bis(toluenesulfonyl)-1,4-diazepane
Uniqueness
1,4-Bis(naphthalen-2-ylsulfonyl)-1,4-diazepane is unique due to the presence of naphthalen-2-ylsulfonyl groups, which provide distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
1,4-bis(naphthalen-2-ylsulfonyl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S2/c28-32(29,24-12-10-20-6-1-3-8-22(20)18-24)26-14-5-15-27(17-16-26)33(30,31)25-13-11-21-7-2-4-9-23(21)19-25/h1-4,6-13,18-19H,5,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIVJNAYNYSLBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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